molecular formula C17H26INO2 B11550541 decyl N-(4-iodophenyl)carbamate

decyl N-(4-iodophenyl)carbamate

Cat. No.: B11550541
M. Wt: 403.3 g/mol
InChI Key: DCBWSJXAVJAVSE-UHFFFAOYSA-N
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Description

Decyl N-(4-iodophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including medicinal chemistry, agriculture, and industry. This compound is characterized by the presence of a decyl group, an iodophenyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decyl N-(4-iodophenyl)carbamate typically involves the reaction of decanol with 4-iodophenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as dibutyltin dilaurate. The reaction proceeds via the formation of a carbamate linkage between the decyl group and the 4-iodophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Decyl N-(4-iodophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized carbamate derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted iodophenyl carbamates.

Scientific Research Applications

Decyl N-(4-iodophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of prodrugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of decyl N-(4-iodophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The iodophenyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Decyl N-phenylcarbamate: Lacks the iodine atom, which may affect its reactivity and binding properties.

    Decyl N-(4-bromophenyl)carbamate: Contains a bromine atom instead of iodine, leading to different chemical and biological properties.

    Decyl N-(4-chlorophenyl)carbamate: Contains a chlorine atom, which may result in different reactivity and applications.

Uniqueness

Decyl N-(4-iodophenyl)carbamate is unique due to the presence of the iodine atom, which can influence its chemical reactivity and biological interactions. The iodine atom can enhance the compound’s ability to participate in halogen bonding and may improve its pharmacokinetic properties.

Properties

Molecular Formula

C17H26INO2

Molecular Weight

403.3 g/mol

IUPAC Name

decyl N-(4-iodophenyl)carbamate

InChI

InChI=1S/C17H26INO2/c1-2-3-4-5-6-7-8-9-14-21-17(20)19-16-12-10-15(18)11-13-16/h10-13H,2-9,14H2,1H3,(H,19,20)

InChI Key

DCBWSJXAVJAVSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)NC1=CC=C(C=C1)I

Origin of Product

United States

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